C18E4

Descripción general

Descripción

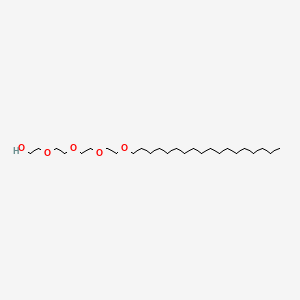

. It is a type of polyethylene glycol ether, specifically an octadecyl tetraethylene glycol ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Métodos De Preparación

C18E4 can be synthesized through the reaction of Bis[2-(2-hydroxyethoxy)ethyl] ether with 1-Bromooctadecane . The reaction typically involves the use of potassium tert-butylate in tert-butyl alcohol as a base, and the mixture is heated for several hours to facilitate the reaction . This method yields this compound with a moderate efficiency.

Análisis De Reacciones Químicas

Potential Misinterpretation of Nomenclature

The designation "C18E4" may refer to a specific coding system or shorthand notation not standardized in mainstream chemistry literature. For example:

Relevant Chemical Reaction Contexts

While "this compound" itself is absent, the search results highlight methodologies applicable to analyzing analogous compounds:

Kinetic and Mechanistic Studies

-

Reaction pathways for hydrogen transfer (e.g., OCS bending in thioformic acid decomposition ) and cycloadditions (e.g., methylene-ethene interactions ) could parallel behaviors of long-chain surfactants.

-

Computational tools like the Reaction Path Hamiltonian (RPH) and united reaction valley approach (URVA) are used to dissect multi-step mechanisms .

Synthetic Strategies

-

Multi-step syntheses (e.g., triazole derivatives in or quinazolines in ) involve nucleophilic substitutions, cyclizations, and functional group transformations. These are broadly applicable to complex organic molecules.

Data Gaps and Recommendations

To address the absence of "this compound" in the provided sources:

-

Verify nomenclature : Confirm if "this compound" is a valid IUPAC name, trade name, or internal lab code.

-

Explore analogous systems : Study structurally related compounds (e.g., polyethylene glycol ethers or surfactants) for inferred reactivity.

-

Consult specialized databases : Platforms like CAS Reactions catalog over 150 million reactions and may include proprietary or niche compounds not covered here.

Key Reaction Types in Comparable Systems

For hypothetical this compound (e.g., a surfactant with an 18-carbon chain and four ethylene oxide units):

Aplicaciones Científicas De Investigación

Surfactant Properties

C18E4 is primarily utilized for its surfactant properties, which include:

- Emulsification : this compound can stabilize emulsions by reducing the surface tension between immiscible liquids, such as oil and water. This property is crucial in formulations such as cosmetics and pharmaceuticals.

- Solubilization : It enhances the solubility of hydrophobic compounds in aqueous solutions, facilitating drug delivery and improving bioavailability in pharmaceutical applications.

Biological Research

This compound has been employed in various biological research applications:

- Cell Culture : It is used in cell culture media to promote cell adhesion and growth due to its non-toxic nature.

- Drug Formulation : this compound acts as a solubilizing agent for poorly soluble drugs, aiding in the formulation of effective pharmaceutical preparations.

Materials Science

In materials science, this compound plays a significant role:

- Nanoparticle Stabilization : this compound is used to stabilize nanoparticles in suspensions, preventing aggregation and ensuring uniform dispersion. This application is particularly important in developing nanomaterials for drug delivery systems.

- Self-Assembly : The compound facilitates the self-assembly of amphiphilic molecules into micelles and other nanostructures, which are useful for various applications including drug delivery and catalysis.

Environmental Applications

This compound's surfactant properties extend to environmental applications:

- Bioremediation : It can enhance the bioavailability of hydrophobic contaminants in soil and water, promoting microbial degradation processes.

- Cleaning Agents : Due to its effective emulsifying properties, this compound is used in formulating eco-friendly cleaning agents.

Case Study 1: Drug Delivery Systems

A study demonstrated that this compound significantly improved the solubility of a poorly soluble anti-cancer drug. The formulation using this compound showed enhanced cellular uptake and cytotoxicity against cancer cells compared to formulations without it. This highlights its potential in developing effective drug delivery systems.

Case Study 2: Nanoparticle Stabilization

Research involving the stabilization of gold nanoparticles with this compound revealed that it effectively prevented aggregation over extended periods. The stabilized nanoparticles exhibited consistent optical properties, making them suitable for biomedical imaging applications.

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Formulations | Solubilizing agent for hydrophobic drugs |

| Cell Biology | Enhancing cell culture media |

| Materials Science | Stabilizing nanoparticles |

| Environmental Science | Bioremediation agent |

Mecanismo De Acción

The mechanism of action of C18E4 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the presence of both hydrophilic (polyethylene glycol) and hydrophobic (octadecyl) groups in its structure. These groups interact with different molecules, facilitating their solubilization and stabilization .

Comparación Con Compuestos Similares

C18E4 is similar to other polyethylene glycol ethers, such as:

C18E3 (Octadecyl triethylene glycol ether): Similar in structure but with one less ethylene glycol unit.

C18E5 (Octadecyl pentaethylene glycol ether): Similar in structure but with one more ethylene glycol unit.

Actividad Biológica

C18E4, also known as This compound (Solvent Red 195) , is a synthetic compound recognized for its unique biological activity and potential applications in various fields, particularly in drug development and biochemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the class of compounds known as solvent dyes . Its chemical structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies. The compound is characterized by its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound's unique structure enables it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:

- Signal Transduction : this compound can influence cellular signaling pathways, affecting gene expression and metabolic processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical reactions.

- Receptor Modulation : this compound can interact with receptors, potentially altering their function and downstream signaling.

Biological Activity Overview

This compound has been studied for several biological activities:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cervical cancer cells (HeLa) and liver carcinoma cells (HepG2) .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound in delivering chemotherapeutic agents demonstrated its potential in enhancing drug delivery to tumor cells. Polymersomes encapsulating this compound were shown to penetrate deep into tumor spheroids, leading to significant cell damage when loaded with chemotherapeutics like doxorubicin .

| Cell Line | Treatment | Result |

|---|---|---|

| HeLa | This compound + Doxorubicin | High cytotoxicity observed |

| HepG2 | This compound + Doxorubicin | Significant apoptosis |

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Research Findings

Recent research highlights the multifaceted applications of this compound:

- Drug Development : Its ability to modulate enzyme activity makes this compound a promising candidate for developing new therapeutic agents targeting specific diseases.

- Biochemical Assays : The compound's unique interactions with biological molecules allow it to be used in various biochemical assays for research purposes .

Propiedades

IUPAC Name |

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZHDXIJQPSERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866778 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59970-10-4 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059970104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.